molecular formula C10H8O B8327030 Phenyl-2-butynal

Phenyl-2-butynal

Cat. No. B8327030
M. Wt: 144.17 g/mol
InChI Key: DBPSWKQUHMDOJG-UHFFFAOYSA-N
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Patent
US07973039B2

Procedure details

4-Phenyl-2-butyn-1-ol (550 mg; 3.76 mmol, obtained as described in Bull. Soc. Chim. Fr, 1954, 816) was dissolved in DCM (10 mL) and MnO2 (1.64 g; 18.8 mmol) was added. The mixture was stirred at rt and the reaction was monitored by TLC (EtOAc/c-Hex 10/90, staining with iodine). MnO2 was regularly added (1.64 g; 18.8 mmol; three times). MnO2 was removed by filtration on a bed of celite. After washing the celite with DCM, the filtrates were then concentrated under reduced pressure. Purification of the crude by flash chromatography on silica (gradient EtOAc/c-Hex 5:95 to 30:70) gave the title compound as an range oil (60 mg, 11% yield). 1H NMR (CDCl3) δ: 9.22 (s, 1H), 7.26 (m, 5H), 3.80 (s, 2H).
Name
4-Phenyl-2-butyn-1-ol
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc c-Hex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.64 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#[C:9][CH2:10][OH:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.II>C(Cl)Cl.O=[Mn]=O>[C:1]1([CH2:7][C:8]#[C:9][CH:10]=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
4-Phenyl-2-butyn-1-ol
Quantity
550 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CC#CCO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
EtOAc c-Hex
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
1.64 g
Type
catalyst
Smiles
O=[Mn]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MnO2 was removed by filtration on a bed of celite
WASH
Type
WASH
Details
After washing the celite with DCM
CONCENTRATION
Type
CONCENTRATION
Details
the filtrates were then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude by flash chromatography on silica (gradient EtOAc/c-Hex 5:95 to 30:70)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC#CC=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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